molecular formula C12H17BrN2O2 B6260828 tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate CAS No. 691872-16-9

tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate

Cat. No. B6260828
CAS RN: 691872-16-9
M. Wt: 301.2
InChI Key:
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Description

Tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate (TBBC) is an organic compound that has recently been gaining attention in the scientific community for its potential use in laboratory experiments and research studies. TBBC is a derivative of N-carbamate, which is a common functional group found in many organic compounds. TBBC has several unique properties that make it an attractive choice for researchers. It has a low melting point, is highly soluble in organic solvents, and is not volatile. It also has good thermal stability and is relatively non-toxic.

Scientific Research Applications

Tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate has several potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a solubilizing agent for biological molecules. It has also been used to study the mechanism of action of enzymes and other proteins, as well as to study the structure and function of DNA and RNA molecules. Additionally, tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate can be used to study the structure and function of proteins involved in signal transduction pathways.

Mechanism of Action

Tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate has a unique mechanism of action. It binds to molecules through hydrogen bonding and electrostatic interactions. This binding is reversible and can be used to control the activity of enzymes and other proteins. Additionally, tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate can be used to modify the structure and function of biological molecules, such as proteins and nucleic acids.
Biochemical and Physiological Effects
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, as well as to modulate the expression of genes. Additionally, tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized in a short amount of time. Additionally, it is non-toxic and has good thermal stability. However, tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is not very soluble in water and can be volatile, which can limit its use in some experiments.

Future Directions

The potential applications of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate are still being explored. Some of the possible future directions include further studies on its mechanism of action, its use as a reagent in organic synthesis, and its use in drug discovery and development. Additionally, tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate can be used to study the structure and function of proteins involved in signal transduction pathways, and its potential as an anti-inflammatory and anti-cancer agent could be further investigated. Finally, tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate could be used to study the structure and function of nucleic acids and other biological molecules.

Synthesis Methods

Tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl N-carbamate with ethylene bromide, which produces the desired product. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture. This step is necessary to ensure that the desired product is formed. The process is relatively simple and can be completed in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 5-bromopyridin-2-yl ethylamine in the presence of a coupling agent such as EDCI or HATU. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.", "Starting Materials": [ "tert-butyl carbamate", "5-bromopyridin-2-yl ethylamine", "coupling agent (EDCI or HATU)", "solvent (DMF or DMSO)" ], "Reaction": [ "Add 5-bromopyridin-2-yl ethylamine (1.1 equiv) to a solution of tert-butyl carbamate (1 equiv) in DMF or DMSO.", "Add EDCI or HATU (1.1 equiv) to the reaction mixture and stir for 2-3 hours at room temperature or under reflux conditions.", "After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate." ] }

CAS RN

691872-16-9

Product Name

tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.2

Purity

95

Origin of Product

United States

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